molecular formula C25H17F3N4O3 B608572 Beigene-283 CAS No. 1446090-79-4

Beigene-283

Katalognummer B608572
CAS-Nummer: 1446090-79-4
Molekulargewicht: 478.4312
InChI-Schlüssel: NGFFVZQXSRKHBM-FKBYEOEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beigene-283, also known as Lifirafenib, is a novel RAF inhibitor with unique RAF dimer and EGFR inhibition activities . It is currently under clinical investigation for its potential in treating patients with advanced or refractory solid tumors .


Synthesis Analysis

BGB-283 has shown potent and reversible inhibitory activities against RAF family kinases, including wild-type A-RAF, BRAF, C-RAF, and BRAF V600E . In addition, BGB-283 also potently inhibited EGFR at both the biochemical and cellular level .


Molecular Structure Analysis

The crystal structure of the BGB-283/BRAF V600E kinase domain complex revealed that BGB-283 binds to the ATP-binding pocket of BRAF V600E in an inactive conformation . BGB-283 binds to both protomers of BRAF V600E with a DFG-out and α-C helix-in conformation .


Chemical Reactions Analysis

BGB-283 potently inhibits BRAF V600E-activated ERK phosphorylation and cell proliferation . It demonstrates selective cytotoxicity and preferentially inhibits proliferation of cancer cells harboring BRAF V600E and EGFR mutation/amplification .


Physical And Chemical Properties Analysis

The molecular weight of Beigene-283 is 513.901 . The elemental analysis of Beigene-283 is as follows: Carbon ©: 60.77%, Hydrogen (H): 3.73%, Chlorine (Cl): 6.90%, Fluorine (F): 11.09%, Nitrogen (N): 8.18%, and Oxygen (O): 9.34% .

Wissenschaftliche Forschungsanwendungen

  • Application in Ovarian Cancer Treatment : Beigene, specifically BGB-A317, an anti-PD-1 monoclonal antibody, has been studied for its effectiveness in treating patients with advanced ovarian cancer. This study provides preliminary results from a subset of patients in a dose-escalation/expansion study (Meniawy et al., 2017).

  • Entrepreneurial Ventures in Oncology Drug Research : BeiGene's foundation and expansion highlight its significant role in developing biological drugs for cancers. The company's involvement in oncology drug research and its collaboration with various entities emphasize its importance in this field (Tremblay, 2017).

  • Expansion of Manufacturing and R&D Facilities : BeiGene's investment in building a large-scale manufacturing facility for biologic drug production, in partnership with the government of Guangzhou, shows its commitment to growing in the field of oncology drug discovery (Tremblay, 2017).

  • Approval of Pamiparib for Ovarian Cancer : Pamiparib, developed by BeiGene, received approval in China for treating recurrent advanced ovarian, fallopian tube, or primary peritoneal cancer. This signifies an important milestone in cancer treatment and drug development by BeiGene (Markham, 2021).

  • Collaborations for Protein Therapies : BeiGene's collaboration with Ambrx to develop protein therapies using unusual amino acids represents its innovative approach in drug development, focusing on enhancing the properties of proteins for therapeutic applications (Cross, 2019).

  • Partnership for Development of Anti-Cancer Drugs : BeiGene's partnership with Celgene for the joint development of the anti-PD-1 inhibitor, BGB-A317, for treating solid tumors demonstrates its active role in global cancer drug development and its commitment to advancing cancer therapies (McCoy, 2017).

  • U.S.-China Collaboration in Oncology Drug Development : The collaboration between U.S. and Chinese firms, including BeiGene's role in oncology drug development, reflects the growing significance of international cooperation in advancing cancer research and treatment options (Cancer Discovery, 2020).

  • Innovative Cancer Immunotherapy Development : BeiGene's partnership with BioAtla to develop a less-toxic version of CTLA4 antibodies used in cancer immunotherapy showcases its dedication to improving cancer treatment by reducing toxicity and enhancing efficacy (Cross, 2019).

Zukünftige Richtungen

Beigene-283 is currently under clinical investigation for its potential in treating patients with advanced or refractory solid tumors . The compound is expected to enter clinical trials next year . BeiGene, the company developing Beigene-283, is also evaluating external pre-clinical and early-stage assets that might expand their pipeline and contribute to their durable competitive advantages .

Eigenschaften

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFVZQXSRKHBM-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beigene-283

CAS RN

1446090-79-4
Record name Lifirafenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifirafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIFIRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.